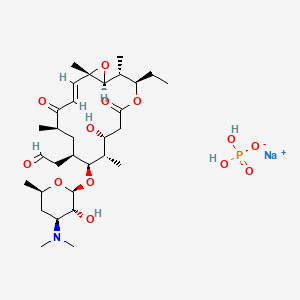

Rosaramicin sodium phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

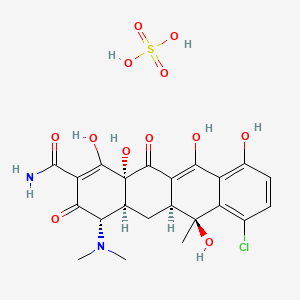

Rosaramicin Sodium Phosphate: is a macrolide antibiotic that is chemically similar to erythromycin. It is particularly effective against Gram-negative bacteria, especially in the prostate, where it has been shown to be more concentrated than erythromycin in dogs . This compound has antibiotic activity against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis .

Preparation Methods

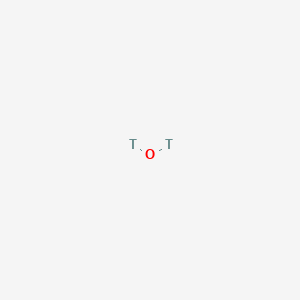

Synthetic Routes and Reaction Conditions: : Rosaramicin is isolated from the fermentation broth of Micromonospora rosaria . The compound is then combined with sodium dihydrogen phosphate to form Rosaramicin Sodium Phosphate .

Industrial Production Methods: : The industrial production of this compound involves large-scale fermentation of Micromonospora rosaria, followed by extraction and purification of the antibiotic. The purified rosaramicin is then reacted with sodium dihydrogen phosphate under controlled conditions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: : Rosaramicin Sodium Phosphate undergoes various chemical reactions, including substitution and complexation reactions. It is stable under normal conditions but can undergo hydrolysis in acidic or basic environments.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.

Complexation Reactions: Often involve metal ions like calcium or magnesium.

Major Products: : The major products formed from these reactions include various rosaramicin derivatives and complexes with metal ions .

Scientific Research Applications

Chemistry: : Rosaramicin Sodium Phosphate is used as a reference compound in the study of macrolide antibiotics. Its unique structure and reactivity make it a valuable tool in synthetic organic chemistry .

Biology: : In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells .

Medicine: : Medically, this compound is used to treat infections caused by Gram-negative bacteria. It has been shown to be particularly effective in treating infections in the prostate .

Industry: : In the pharmaceutical industry, this compound is used in the development of new antibiotics and in the formulation of antibiotic treatments .

Mechanism of Action

Rosaramicin Sodium Phosphate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth . The molecular targets include the bacterial ribosome and various proteins involved in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

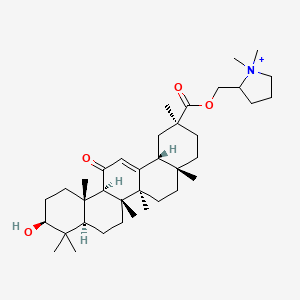

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but less effective against Gram-negative bacteria.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different pharmacokinetic properties.

Clarithromycin: Similar to erythromycin but with improved stability in acidic environments.

Uniqueness: : Rosaramicin Sodium Phosphate is unique in its higher concentration in the prostate and its effectiveness against specific Gram-negative bacteria . This makes it particularly valuable in treating infections in the prostate and other areas where these bacteria are prevalent .

Properties

CAS No. |

60802-40-6 |

|---|---|

Molecular Formula |

C31H53NNaO13P |

Molecular Weight |

701.7 g/mol |

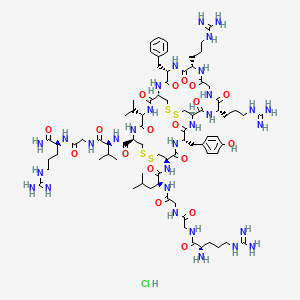

IUPAC Name |

sodium;dihydrogen phosphate;2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO9.Na.H3O4P/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30;;1-5(2,3)4/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3;;(H3,1,2,3,4)/q;+1;/p-1/b12-10+;;/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+;;/m1../s1 |

InChI Key |

UVDWKWQHKOALJL-ZTHLIMQFSA-M |

Isomeric SMILES |

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C.OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

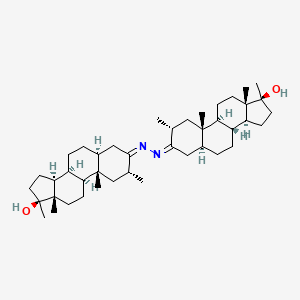

![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)

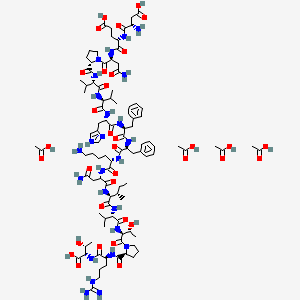

![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)

![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)